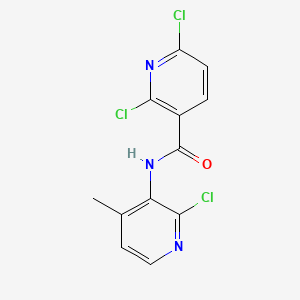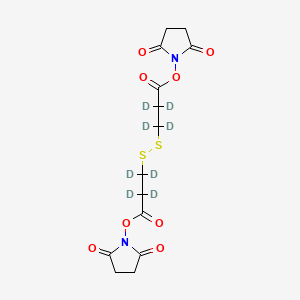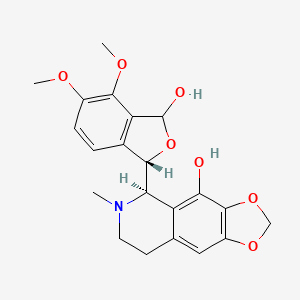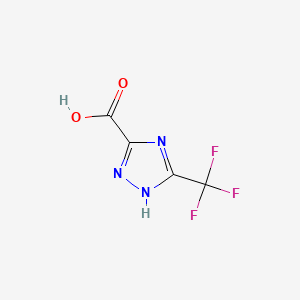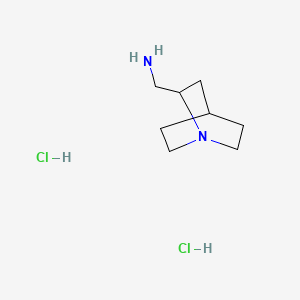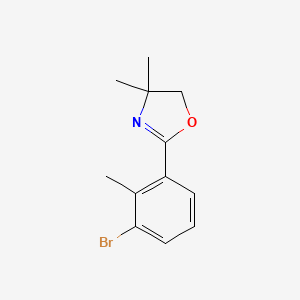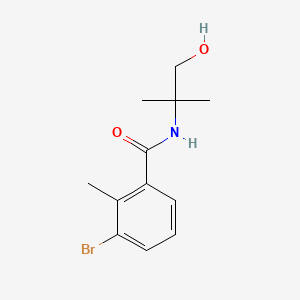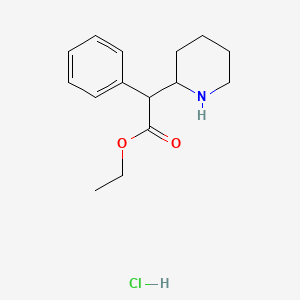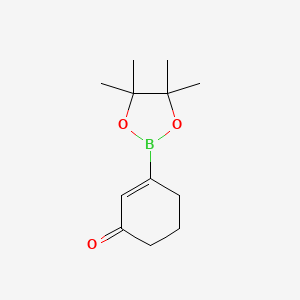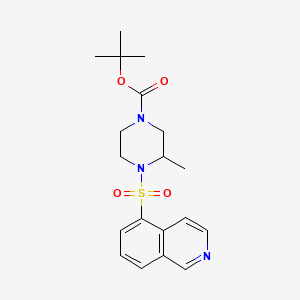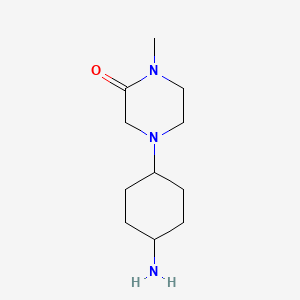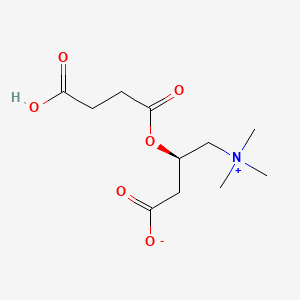
Tris(1-chloro-2-propyl) Phosphate-d18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis
TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis
TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .科学的研究の応用
Environmental Presence and Human Exposure
TCPP is widely detected in various environments, including indoor dust, due to its extensive use in consumer products. It's a concern for human health because of its potential toxicity and widespread exposure. Studies have measured the presence of TCPP and its metabolites in human urine, indicating significant exposure among the general population. The exposure to TCPP varies regionally, reflecting differences in use patterns and regulations (Ospina et al., 2018; Van den Eede et al., 2016).
Metabolism and Kinetics
Research into the metabolism of TCPP in human liver microsomes and serum has identified specific metabolites and provided insights into its biotransformation pathways. These studies are crucial for understanding the potential health effects and developing biomonitoring strategies for exposure assessment (Van den Eede et al., 2016).
Toxicity and Health Effects
Several studies have evaluated the toxicity of TCPP, including its endocrine-disrupting potential and effects on reproductive health. The evidence suggests that TCPP exposure may lead to developmental and reproductive issues in animal models, raising concerns about its safety for human health (Wang et al., 2015; Gold et al., 1978).
Environmental Fate and Degradation
TCPP's persistence in the environment and potential for biodegradation have been subjects of research. Studies have identified bacterial strains capable of degrading chlorinated organophosphorus flame retardants, offering a potential avenue for bioremediation of contaminated sites (Takahashi et al., 2010).
Analytical Methodologies
Developing analytical methods to detect TCPP and its metabolites in biological and environmental samples is crucial for monitoring exposure and assessing risks. Recent advances include methods for quantifying TCPP in plasma, which are essential for toxicological studies and risk assessment (Collins et al., 2018).
Safety And Hazards
将来の方向性
Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.
特性
CAS番号 |
1447569-78-9 |
|---|---|
製品名 |
Tris(1-chloro-2-propyl) Phosphate-d18 |
分子式 |
C9H18Cl3O4P |
分子量 |
345.673 |
IUPAC名 |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChIキー |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
同義語 |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
